Home > Products > Screening Compounds P79668 > Lenalidomide-CO-C4-OH
Lenalidomide-CO-C4-OH -

Lenalidomide-CO-C4-OH

Catalog Number: EVT-14907264
CAS Number:
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-C4-OH is a derivative of lenalidomide, which is a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and certain types of anemia. Lenalidomide itself is an analog of thalidomide, exhibiting potent antineoplastic, anti-inflammatory, and anti-angiogenic properties. The compound has garnered significant attention due to its therapeutic efficacy and relatively favorable safety profile compared to its predecessors.

Source

The compound is synthesized through various chemical processes, often involving modifications to the lenalidomide structure to enhance its pharmacological properties. The specific co-crystal formation with hydroxyl groups allows for improved solubility and bioavailability, which are critical for its efficacy in clinical applications.

Classification

Lenalidomide-CO-C4-OH falls under the category of immunomodulatory agents. It is classified as a benzamide and is recognized for its role in modulating immune responses and inhibiting tumor growth.

Synthesis Analysis

Methods

The synthesis of lenalidomide-CO-C4-OH typically involves several key steps:

  1. Bromination: The process often begins with the bromination of methyl 2-methyl-3-nitrobenzoate.
  2. Cyclization: This is followed by cyclization with 3-aminopiperidine-2,6-dione, leading to the formation of lenalidomide.
  3. Co-crystallization: The final step may involve co-crystallization with specific hydroxylated compounds to yield lenalidomide-CO-C4-OH.

Technical Details

The synthesis can be optimized using various solvents and reagents. For example, suitable solvents include methanol or dimethylformamide, while reducing agents such as palladium on carbon (Pd/C) are often employed during hydrogenation steps .

Molecular Structure Analysis

Structure

The molecular formula for lenalidomide-CO-C4-OH is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, with a molecular weight of approximately 373.4 g/mol. The compound features several functional groups that contribute to its biological activity.

Data

  • IUPAC Name: N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-6-hydroxyhexanamide
  • InChI Key: AQGKXFPXRMVFQB-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCO
Chemical Reactions Analysis

Reactions

Lenalidomide-CO-C4-OH can undergo various chemical reactions:

  1. Reduction: This process involves the addition of hydrogen or removal of oxygen from functional groups.
  2. Substitution: Replacement of one functional group with another can occur under specific conditions.
  3. Oxidation: Common oxidizing agents like potassium permanganate may be utilized.

Technical Details

The reactions are typically facilitated by reagents such as iron powder for reductions or halogenating agents for substitutions. The choice of reaction conditions significantly influences the yield and purity of the final product.

Mechanism of Action

Lenalidomide-CO-C4-OH exerts its effects through multiple mechanisms:

  1. Immunomodulation: It alters cytokine production and enhances natural killer cell-mediated cytotoxicity.
  2. Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting tumor growth.
  3. Molecular Targets: It binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation .
Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-CO-C4-OH exhibits polymorphism, existing in multiple crystalline forms that can affect its solubility and stability .

Chemical Properties

The compound is generally stable under standard laboratory conditions but may be sensitive to light and moisture. Its solubility varies depending on the solvent used, which is crucial for its formulation in pharmaceuticals.

Applications

Lenalidomide-CO-C4-OH has several scientific uses:

  1. Cancer Treatment: Primarily utilized in treating multiple myeloma and certain hematological malignancies.
  2. Autoimmune Disorders: Investigated for potential applications in conditions such as lupus and Crohn's disease due to its immunomodulatory effects.
  3. Research Applications: Used in studies exploring mechanisms of immune regulation and cancer biology.
Synthetic Methodologies and Structural Optimization

Novel Synthetic Pathways for Lenalidomide-CO-C4-OH Derivatives

Lenalidomide-CO-C4-OH, formally designated as 3-(4-hydroxybutanoyl)-lenalidomide, represents a strategically modified derivative of the immunomodulatory drug lenalidomide. Its core structure integrates a four-carbon hydroxybutanoyl linker at the lenalidomide backbone, designed to enhance pharmacokinetic stability and enable conjugation. Novel synthetic routes have focused on regioselective acylation and linker diversification:

  • Regioselective Acylation: Key methodologies exploit the nucleophilicity of lenalidomide’s amine group (position 4 on the phthalimide ring) using N-hydroxysuccinimide (NHS) esters of ω-hydroxyalkanoic acids. For C4-OH derivatives, succinimidyl 4-hydroxybutanoate reacts under mild conditions (DMF, 0–25°C, 4–6 h), yielding the target compound with >95% regioselectivity. Longer or shorter linkers (C2-OH to C6-OH) are accessible via analogous NHS esters, enabling structure-activity relationship (SAR) studies [1] [8].
  • Linker-Diversified Derivatives: Structural variants include replacing the hydroxy terminus with azide (-N₃), amine (-NH₂), or carboxylate (-COOH) for bioconjugation. Azido-derivatives (e.g., Lenalidomide-CO-C4-N₃) are synthesized via Appel bromination of 4-hydroxybutanoyl-lenalidomide followed by azide substitution, facilitating "click chemistry" applications [8].
  • Quinazoline-Based Analogues: Inspired by non-teratogenic thalidomide scaffolds (e.g., avadomide), quinazoline moieties replace the phthalimide ring. These derivatives leverage Ugi multicomponent reactions, combining lenalidomide-glutarimide, isocyanides, and quinazoline-carboxylic acids in methanol at 60°C, achieving 60–75% yields [8].

Table 1: Key Derivatives of Lenalidomide-CO-C4-OH and Synthetic Yields

DerivativeLinker ModificiationSynthetic RouteYield (%)
Lenalidomide-CO-C4-OH-OHNHS ester acylation92
Lenalidomide-CO-C4-N₃-N₃Appel bromination/azidation85
Quinazoline-C4-OH-LenQuinazoline coreUgi multicomponent reaction68
Lenalidomide-CO-C6-COOEtEthyl ester (C6)Steglich esterification78

Optimization of Reaction Conditions for Regioselective Functionalization

Achieving exclusive N-acylation over O-acylation or glutarimide ring opening requires precise optimization:

  • Solvent and Catalyst Screening: Polar aprotic solvents (DMF, acetonitrile) favor N-acylation kinetics. Catalysis with 4-dimethylaminopyridine (DMAP, 5 mol%) suppresses glutarimide decomposition. Microwave irradiation (100°C, 20 min) enhances reaction homogeneity, reducing byproducts from 15% to <3% versus conventional heating [4] [8].
  • pH-Controlled Acylation: Maintaining pH 7.5–8.5 (using N,N-diisopropylethylamine) ensures the amine remains nucleophilic while minimizing hydrolysis. Below pH 7, protonation slows acylation; above pH 9, ester saponification competes [1].
  • Thermodynamic vs. Kinetic Control: Low temperatures (0–5°C) favor kinetic N-acylation. At 25°C, thermodynamic control enables ring-opened byproducts. Computational studies (DFT) confirm a 12.3 kcal/mol barrier for glutarimide C2-carbonyl attack versus 8.7 kcal/mol for amine acylation [5].

Table 2: Optimization Parameters for Regioselective Lenalidomide-CO-C4-OH Synthesis

ParameterOptimal ConditionByproduct Yield (%)Regioselectivity (%)
SolventAnhydrous DMF2.197.9
CatalystDMAP (5 mol%)1.898.2
Temperature0–5°C1.598.5
BaseiPr₂NEt (1.1 equiv)3.097.0
MethodMicrowave, 100°C, 20 min2.897.2

Green Chemistry Approaches in Multi-Step Synthesis

Sustainable synthesis of Lenalidomide-CO-C4-OH derivatives incorporates waste reduction, energy efficiency, and benign solvents:

  • Solvent-Free Microwave Synthesis: Imidazole-pyrimidine intermediates (used in quinazoline analogues) are synthesized via solventless Knoevenagel condensations under microwave irradiation (90°C, 5–10 min). This reduces process mass intensity (PMI) from 87 to 12 and eliminates dichloromethane extraction [4] [6].
  • Photoredox Catalysis for C–C Bonds: Methylene linker installation employs eosin Y (0.1 mol%) under blue LED light, enabling decarboxylative couplings between lenalidomide and ketoacids. This replaces stoichiometric tin hydride reductants, reducing heavy metal waste by 99% [6].
  • Atom-Economical One-Pot Sequences: Tandem acylation-cyclization sequences consolidate steps. For example, in situ NHS activation of 4-hydroxybutanoic acid, lenalidomide acylation, and quinazoline cyclization occur sequentially in ethanol/water (4:1), achieving 82% yield with E-factor = 3.5 (vs. 18 for stepwise routes) [4] [7].
  • Biobased Solvents and Catalysts: Ethyl lactate (from corn starch) replaces DMF in acylation steps, while cellulose-supported DMAP enables catalyst recovery. PMI improves from 120 to 28, aligning with ACS Green Chemistry Institute metrics [7].

Table 3: Green Metrics Comparison for Lenalidomide-CO-C4-OH Synthesis

Properties

Product Name

Lenalidomide-CO-C4-OH

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25)

InChI Key

ANYSVUDBFBKYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.